N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine
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Overview
Description
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that features an indole moiety, an azetidine ring, and a pyrazine group. The indole structure is known for its presence in many bioactive molecules, contributing to a wide range of biological activities. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets. These can include pathways involved in inflammation, cancer, viral infections, and more .
Pharmacokinetics
The ADME properties of indole derivatives can also vary greatly depending on their specific structure. Factors such as their size, charge, and hydrophobicity can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors, such as β-amino alcohols . Finally, the pyrazine group is attached using a condensation reaction with pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Azetidine-2-carboxylic acid: An amino acid analog with an azetidine ring.
Pyrazinamide: An antimicrobial agent with a pyrazine group.
Uniqueness
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is unique due to its combination of an indole moiety, an azetidine ring, and a pyrazine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-13-3-2-11-6-15(21-14(11)7-13)17(23)22-9-12(10-22)20-16-8-18-4-5-19-16/h2-8,12,21H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWWCTUIJAUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)NC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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